4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries. The specific structure of this compound includes a chromen-2-one core with butyl, hydroxy, and methyl substituents, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including antiviral , antibacterial , antimicrobial , anticoagulant , anti-inflammatory , anticancer , anticonvulsant , antioxidant , antifungal , and anti-HIV properties. They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some coumarin derivatives have been tested for their ability to inhibit DNA gyrase , which is an essential enzyme involved in DNA replication.
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with coumarin derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 4-hydroxycoumarin with butyl aldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes. Mechanochemical methods, such as high-speed ball milling, have also been explored for the synthesis of coumarin derivatives under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 4-butyl-5-oxo-7-methyl-2H-chromen-2-one.
Reduction: Formation of 4-butyl-5-hydroxy-7-methyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one has been studied for its
Properties
IUPAC Name |
4-butyl-5-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUOVBFEKQXBKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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